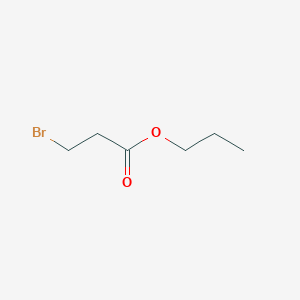

Propyl 3-bromopropanoate

Description

Significance as Fundamental Synthetic Intermediates in Organic Chemistry

The primary significance of 3-bromopropanoate (B1231587) esters, including propyl 3-bromopropanoate, lies in their function as versatile synthetic intermediates. The presence of a bromine atom, a good leaving group, facilitates a variety of nucleophilic substitution reactions. chemimpex.com This reactivity allows for the introduction of diverse functional groups, making these esters key starting materials for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. chemimpex.com

For instance, the bromine atom can be readily displaced by a range of nucleophiles such as amines, thiols, and cyanides, leading to the formation of β-amino esters, β-thioesters, and β-cyano esters, respectively. These products are themselves valuable intermediates in the synthesis of numerous biologically active compounds and materials. The ester functionality also offers a handle for further chemical manipulation, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, further expanding their synthetic utility.

The preparation of this compound itself can be achieved through several methods. A common approach involves the esterification of 3-bromopropionic acid with propanol (B110389) in the presence of an acid catalyst. google.com Another synthetic route is the hydrobromination of propyl acrylate (B77674), which proceeds via an anti-Markovnikov addition.

Overview of the 3-Halopropanoate Class and its Structural Variants

This compound belongs to the broader class of 3-halopropanoate esters, which includes compounds with other halogens such as fluorine, chlorine, and iodine at the 3-position. google.com The nature of the halogen atom significantly influences the reactivity of the ester, with the leaving group ability generally following the trend I > Br > Cl > F. This allows chemists to tune the reactivity of the substrate based on the specific requirements of a synthetic sequence.

Structural variations within this class are not limited to the halogen atom. The ester group can also be varied, with common examples including methyl, ethyl, and tert-butyl esters. wikipedia.orgacs.org The choice of ester group can impact the compound's physical properties, such as boiling point and solubility, and can also influence the steric environment around the reaction center. For example, ethyl 3-bromopropanoate is a widely used reagent in organic synthesis. chemimpex.comwikipedia.orgcymitquimica.comguidechem.com

Furthermore, substitutions can be introduced at other positions on the carbon backbone, leading to a wide array of structural variants with tailored properties and reactivities. These variations underscore the versatility of the 3-halopropanoate scaffold in organic synthesis.

Data on this compound and Related Compounds

To provide a clearer understanding of the properties of these compounds, the following tables summarize key data for this compound and a selection of other 3-halopropanoate esters.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C6H11BrO2 |

| Molecular Weight | 195.05 g/mol |

| CAS Number | 4890-42-0 |

| Appearance | Colorless liquid |

Table 2: Comparison of Structural Variants of 3-Halopropanoate Esters

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Halogen |

| Ethyl 3-fluoropropanoate | C5H9FO2 | 120.12 | Fluorine |

| Ethyl 3-chloropropanoate | C5H9ClO2 | 136.58 | Chlorine |

| Ethyl 3-bromopropanoate | C5H9BrO2 | 181.03 | Bromine |

| Ethyl 3-iodopropanoate | C5H9IO2 | 228.03 | Iodine |

| This compound | C6H11BrO2 | 195.05 | Bromine |

Structure

3D Structure

Properties

IUPAC Name |

propyl 3-bromopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-2-5-9-6(8)3-4-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFHVUUGWSXHQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278300 | |

| Record name | Propyl 3-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4890-42-0 | |

| Record name | NSC6974 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl 3-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Preparative Strategies for Propyl 3 Bromopropanoate

Conventional Esterification and Addition Reactions

Traditional methods for synthesizing propyl 3-bromopropanoate (B1231587) and related esters rely on well-established organic reactions, primarily Fischer esterification and the addition of hydrogen bromide to unsaturated esters.

The most direct route to propyl 3-bromopropanoate is the Fischer esterification of 3-bromopropionic acid with propanol (B110389). google.comchemicalbook.com This acid-catalyzed condensation reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed. orgsyn.org

| Reaction Time (min) | Conversion at 35°C | Conversion at 65°C |

|---|---|---|

| 30 | 0.423 | 0.856 |

| 210 | 0.837 | 0.969 |

An alternative conventional method involves the 1,4-addition (or conjugate addition) of hydrogen bromide (HBr) across the double bond of an acrylate (B77674) ester. google.com In this approach, gaseous hydrogen bromide is bubbled through the neat acrylate ester or a solution thereof. The reaction proceeds via a carbocation intermediate to yield the corresponding 3-bromopropanoate ester.

This method has been successfully used for the synthesis of various alkyl 3-bromopropionates. For example, the preparation of methyl β-bromopropionate by the direct addition of HBr to methyl acrylate has been reported with yields around 90%. orgsyn.org Similarly, ethyl β-bromopropionate can be prepared in the same manner. orgsyn.org The process is generally efficient and avoids the need to handle 3-bromopropionic acid directly.

The efficiency of Fischer esterification is critically dependent on the choice of a strong acid catalyst. google.com The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. nptel.ac.inunimed.ac.id

Commonly used homogeneous catalysts include:

Sulfuric Acid (H₂SO₄): A widely used, inexpensive, and effective catalyst for esterification. google.comceon.rs It acts as both a catalyst and a dehydrating agent, helping to shift the reaction equilibrium towards the products.

p-Toluenesulfonic Acid (PTSA): A solid organic acid that is often preferred due to its less corrosive nature compared to sulfuric acid. google.comscientific.net PTSA has been shown to be an effective catalyst for the esterification of various carboxylic acids and the transesterification of β-ketoesters, affording the corresponding esters in good yields. scientific.netacs.orgrsc.org Studies on the synthesis of other esters, such as ethylene (B1197577) glycol butyl ether acetate (B1210297), have demonstrated yields as high as 98.81% using PTSA as the catalyst. atlantis-press.com

Other acidic catalysts like sulfosalicylic acid have also been employed effectively in the esterification of related β-bromopropionic acids. orgsyn.org

Innovative and Green Synthetic Protocols

Modern synthetic chemistry emphasizes the development of more efficient, economical, and environmentally friendly procedures. These include one-pot reactions and the use of alternative energy sources like microwaves.

A significant innovation is the development of a one-pot synthesis for 3-bromopropionate compounds that avoids the direct handling of gaseous hydrogen bromide. google.com In this method, acetyl bromide is used as a precursor to generate HBr in situ. google.com The acetyl bromide reacts with the alcohol solvent (e.g., propanol) to produce hydrogen bromide and the corresponding acetate ester (e.g., propyl acetate). The freshly generated HBr then immediately undergoes a 1,4-addition reaction with the acrylate ester present in the same pot. google.com

This "one-pot" approach offers several advantages:

Operational Simplicity: It involves fewer steps compared to traditional methods. google.com

Reduced Waste: Byproducts such as the acetate ester and excess alcohol can often be recovered through distillation and recycled. google.com

Improved Separation: The significant difference in boiling points between the product (this compound) and the acetate byproduct facilitates purification by distillation. google.com

| Starting Acrylate | Alcohol Solvent | Product | Yield |

|---|---|---|---|

| Methyl Acrylate | Methanol (B129727) | Methyl 3-bromopropanoate | 96% |

| Ethyl Acrylate | Ethanol | Ethyl 3-bromopropanoate | 91% |

| n-Propyl 2-methylacrylate | n-Propanol | n-Propyl 3-bromo-2-methylpropanoate | 82.5% |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. niscpr.res.inniscpr.res.in This technique has been applied to the synthesis of various bromoalkyl compounds, demonstrating significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and operational simplicity. niscpr.res.intandfonline.com

While specific data for the microwave-assisted synthesis of this compound is not detailed, studies on related bromoalkyl esters are illustrative of the potential of this technology. For example, the synthesis of bromoalkyl acridine-9-carboxylates was achieved in moderate to good yields under microwave irradiation. niscpr.res.inniscpr.res.in Similarly, a novel and eco-friendly microwave-assisted method was developed for synthesizing azoniaspiro compounds from N-(bromoalkyl)phthalimides, achieving yields of 76–81% in a fraction of the time required by classical methods. tandfonline.comtandfonline.comresearchgate.net These examples underscore the applicability of MAOS as a rapid and efficient strategy for preparing compounds containing the bromoalkyl ester motif.

Chemo- and Regioselective Preparations of 3-Bromopropanoate Esters

The selective synthesis of 3-bromopropanoate esters is critical for their application as building blocks. Achieving chemo- and regioselectivity is paramount, particularly when introducing the ester to a molecule with multiple reactive sites. Research has demonstrated effective strategies for controlling the position of alkylation using bromo-esters like ethyl 3-bromopropionate, principles which are applicable to its propyl analogue.

One prominent method involves the regioselective N-alkylation of heterocyclic systems. For instance, the N-alkylation of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate under liquid-liquid phase-transfer catalysis conditions selectively yields the N(9)-functionalized product. mdpi.com This process, using a catalyst like tetrabutylammonium (B224687) hydrogen sulphate, demonstrates high regioselectivity by directing the alkylation to a specific nitrogen atom within the heterocyclic core. mdpi.com

Similarly, the alkylation of hydantoins can be directed to the thermodynamically preferred N3-position using an alkylation reagent and potassium carbonate in dimethylformamide (DMF). beilstein-journals.org While this procedure generally leads to the desired N3-substituted product, the regioselectivity can be influenced by the substitution pattern on the hydantoin (B18101) ring. beilstein-journals.org These examples underscore the importance of reaction conditions in directing the selective formation of 3-bromopropanoate derivatives.

Table 1: Examples of Regioselective Alkylation using 3-Bromopropanoate Esters

| Substrate | Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|---|

| 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | Ethyl 3-bromopropionate | 50% aq. NaOH, Benzene, DME, Tetrabutylammonium hydrogensulfate | N(9)-alkylated pyrrolo[2,3-d]pyrimidine | Regioselective N-alkylation | mdpi.com |

| Hydantoin derivatives | Ethyl 2-bromopropionate / Benzyl bromide | K₂CO₃, DMF | N3-substituted hydantoin | N3-alkylation (major), traces of N1-isomer detected | beilstein-journals.org |

Preparation of Functionalized 3-Bromopropanoate Derivatives

The synthesis of functionalized derivatives of this compound allows for the creation of more complex molecules with tailored properties. This includes substitutions on the propyl group or the propanoate backbone itself, and the use of the entire molecule as a precursor for advanced chemical structures like bridged ortho esters.

The synthesis of substituted variants of this compound can be achieved through various established organic chemistry reactions. Simple variations include branched alkyl esters, such as isothis compound. chemsynthesis.com More complex derivatives can also be prepared. For example, methods have been developed for synthesizing 3-aryl-2-bromopropanoates via the Meerwein arylation of acrylic acid esters. thieme-connect.comresearchgate.net This involves a copper-catalyzed reaction with diazonium salts, followed by nucleophilic substitution and saponification. thieme-connect.comresearchgate.net While this specific route yields 2-bromo isomers, it illustrates a viable strategy for introducing aryl substituents to the propanoate backbone.

Further functionalization is seen in the synthesis of compounds where a substituted propyl chain is attached to a larger molecular scaffold, as demonstrated in the preparation of certain phenothiazine (B1677639) derivatives. mdpi.com

Table 2: Examples of Substituted Bromopropanoate Esters

| Compound Name | Substitution Type | Synthetic Precursor(s) | Source |

|---|---|---|---|

| Isothis compound | Branched Alkyl Ester | Isopropanol, 3-Bromopropionic acid | chemsynthesis.com |

| Methyl 3-aryl-2-bromopropanoates | Aryl-substituted backbone | Acrylic acid esters, Anilines (as diazonium salts) | thieme-connect.comresearchgate.net |

Precursors for Bridged Carboxylic Ortho Esters (e.g., (3-methyloxetan-3-yl)methyl 3-bromopropanoate)

A significant application of 3-bromopropanoate esters is their use as precursors for bridged carboxylic ortho esters. These ortho esters serve as stable protecting groups for carboxylic acids, rendering them resistant to strongly basic conditions where the corresponding 3-halocarboxylic acids would be unstable. acgpubs.org

A key intermediate in this process is (3-methyloxetan-3-yl)methyl 3-bromopropanoate. acgpubs.orgresearchgate.net This compound is synthesized through the esterification of 3-methyl-3-hydroxymethyloxetane with 3-bromopropionyl chloride in the presence of pyridine (B92270) in dry tetrahydrofuran (B95107) (THF). acgpubs.orgresearchgate.net The reaction proceeds effectively at 0°C, yielding the desired ester. acgpubs.org

This oxetane (B1205548) ester is then subjected to a rearrangement reaction catalyzed by a Lewis acid, such as boron trifluoroetherate (BF₃·Et₂O), in a solvent like dichloromethane (B109758) (CH₂Cl₂). acgpubs.org This step induces the intramolecular cyclization to form the bridged ortho ester, specifically 1-(2-bromoethyl)-4-methyl-2,6,7-trioxabicyclo researchgate.netresearchgate.netresearchgate.net-octane. acgpubs.orgresearchgate.net This bicyclic ortho ester effectively protects the carboxylic acid functionality, which can be easily deprotected later under mild acidic conditions. acgpubs.org This strategy provides a robust pathway to otherwise demanding three-carbon building blocks for use in further organic synthesis. acgpubs.org

Table 3: Synthesis of a Bridged Ortho Ester from a 3-Bromopropanoate Precursor

| Step | Reaction | Reagents & Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 1 | Esterification | 3-methyl-3-hydroxymethyloxetane, 3-bromopropionyl chloride, pyridine, dry THF, 0°C, 1h | (3-methyloxetan-3-yl)methyl 3-bromopropanoate | 89% | acgpubs.org |

| 2 | Rearrangement | (3-methyloxetan-3-yl)methyl 3-bromopropanoate, CH₂Cl₂, BF₃·Et₂O, 0°C, 4h | 1-(2-bromoethyl)-4-methyl-2,6,7-trioxabicyclo researchgate.netresearchgate.netresearchgate.net-octane | 59% | acgpubs.org |

Chemical Reactivity and Mechanistic Investigations of Propyl 3 Bromopropanoate

Nucleophilic Substitution Reactions at the Bromine Center

The carbon-bromine bond in propyl 3-bromopropanoate (B1231587) is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center for nucleophilic attack. This allows for the displacement of the bromide ion, a good leaving group, by a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, especially given that the bromine is on a primary carbon.

Halogen Exchange Reactions (e.g., Bromine to Iodine)

A common transformation for alkyl bromides is the halogen exchange reaction, often referred to as the Finkelstein reaction. In this SN2 reaction, an alkyl bromide is converted to an alkyl iodide by treatment with an iodide salt, typically sodium iodide, in a suitable solvent like acetone. wikipedia.orgadichemistry.com The success of this equilibrium reaction is driven by the differential solubility of the sodium halide salts in acetone; sodium iodide is soluble, while the resulting sodium bromide is not, causing it to precipitate and drive the reaction to completion. wikipedia.org

While specific studies detailing the Finkelstein reaction on propyl 3-bromopropanoate are not prevalent in the readily available literature, the general principle is well-established for primary alkyl bromides and is expected to proceed efficiently.

Table 1: Halogen Exchange Reaction of this compound

| Reactant | Reagent | Solvent | Product | Reaction Type |

| This compound | Sodium Iodide (NaI) | Acetone | Propyl 3-iodopropanoate | Finkelstein Reaction (SN2) |

Formation of Quaternary Ammonium (B1175870) Salts and Other Halogen-Substituted Derivatives

This compound can react with tertiary amines to form quaternary ammonium salts in a process known as the Menshutkin reaction. wikipedia.org This reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the electrophilic carbon atom attached to the bromine. quora.comwikipedia.org This SN2 reaction results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, yielding a permanently charged quaternary ammonium cation. wikipedia.org

The quaternization of tertiary amines with alkyl halides is a widely documented and fundamental reaction in organic chemistry. wikipedia.org The rate of reaction is influenced by the nature of the alkyl halide, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org

Introduction of Diverse Functionalities (e.g., Nitro, Azide (B81097), Mercapto, Cyano, Hydroxyl, Alkoxy, Sulfonic Acid)

The bromine atom in 3-bromopropionate esters is a versatile handle for the introduction of a wide array of functional groups through nucleophilic substitution. google.com This allows for the synthesis of a variety of derivatives with different chemical properties and potential applications.

Azide Functionalization: The reaction of this compound with sodium azide (NaN₃) in a polar aprotic solvent like DMF would yield propyl 3-azidopropanoate. This reaction is a standard method for introducing the azide functionality, which can then be used in further transformations like "click" chemistry or reduction to a primary amine. scispace.com

Cyano Functionalization: Treatment with sodium or potassium cyanide in an ethanolic solution under reflux conditions is a common method for converting alkyl halides to nitriles. google.com This reaction with this compound would produce propyl 3-cyanopropanoate.

Mercapto Functionalization: The introduction of a thiol group can be achieved by reacting with a source of the hydrosulfide (B80085) anion (SH⁻), such as sodium hydrosulfide (NaSH). nih.gov This would lead to the formation of propyl 3-mercaptopropanoate.

Hydroxyl and Alkoxy Functionalization: While direct substitution with hydroxide (B78521) can be complicated by competing elimination reactions and saponification of the ester, the reaction with alkoxides, such as sodium methoxide, can be used to introduce an alkoxy group, yielding, for example, propyl 3-methoxypropanoate. youtube.comaskfilo.com Hydrolysis of the ester under acidic or basic conditions can also lead to the corresponding 3-hydroxypropanoic acid derivative. quora.com

Sulfonic Acid Functionalization: The introduction of a sulfonic acid group can be accomplished by reacting the alkyl bromide with a sulfite (B76179) salt, such as sodium sulfite. This reaction, known as the Strecker sulfite alkylation, proceeds via an SN2 mechanism.

Table 2: Nucleophilic Substitution Reactions of this compound with Various Nucleophiles

| Nucleophile | Reagent | Product |

| Iodide | NaI | Propyl 3-iodopropanoate |

| Tertiary Amine (e.g., R₃N) | R₃N | Propyl-3-(trialkylammonio)propanoate bromide |

| Azide | NaN₃ | Propyl 3-azidopropanoate |

| Cyanide | NaCN or KCN | Propyl 3-cyanopropanoate |

| Hydrosulfide | NaSH | Propyl 3-mercaptopropanoate |

| Hydroxide | NaOH (aq) | Propyl 3-hydroxypropanoate (and/or saponification products) |

| Alkoxide (e.g., CH₃O⁻) | NaOCH₃ | Propyl 3-methoxypropanoate |

| Sulfite | Na₂SO₃ | Sodium 3-(propoxycarbonyl)propane-1-sulfonate |

Ester Group Transformations

The propyl ester group in this compound can also participate in a range of chemical reactions, offering another avenue for molecular modification.

Transesterification and Saponification Processes

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) under acidic or basic conditions would lead to the formation of methyl 3-bromopropanoate and propanol (B110389).

Saponification: This is the hydrolysis of an ester under basic conditions, typically using a strong base like sodium hydroxide. The reaction yields the salt of the carboxylic acid (sodium 3-bromopropanoate) and the corresponding alcohol (propanol). This is a well-established and generally irreversible process.

Reactions Involving Ester Enolates and Related Carbanions

The α-protons (protons on the carbon adjacent to the ester carbonyl group) of this compound can be abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an ester enolate. masterorganicchemistry.com This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

One of the most common reactions of ester enolates is alkylation. masterorganicchemistry.comlibretexts.orglibretexts.org The enolate can react with an alkyl halide in an SN2 fashion to introduce an alkyl group at the α-position. For example, the enolate of this compound could be alkylated with methyl iodide to yield propyl 2-methyl-3-bromopropanoate. libretexts.org

Addition and Cyclization Reactions

The electrophilic character of this compound, particularly at the carbon bearing the bromine atom and the β-carbon of the original acrylate (B77674) precursor, allows it to participate in a range of addition and cyclization reactions.

This compound is commonly synthesized from its acrylate precursor, propyl acrylate. This synthesis involves the 1,4-addition (or conjugate addition) of hydrogen bromide across the activated carbon-carbon double bond. While not a classic base-catalyzed Michael addition of a carbanion, it follows the same regioselectivity, with the nucleophile (in this case, the bromide ion) adding to the β-carbon.

A one-pot synthesis method has been developed where acetyl bromide reacts with an alcohol solvent, such as ethanol, to generate hydrogen bromide in situ. This HBr then immediately undergoes a 1,4-addition reaction with the acrylate compound present in the mixture. google.com This approach avoids the direct handling of corrosive hydrogen bromide gas. google.com The reaction is typically carried out in the presence of a polymerization inhibitor, like hydroquinone, to prevent the acrylate from polymerizing under the reaction conditions.

| Reactants | Reagents | Key Reaction Type | Product |

| Propyl acrylate | Acetyl bromide, Propanol | In-situ HBr generation and 1,4-Addition | This compound |

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a sterically hindered amidine base that is generally considered non-nucleophilic. However, it can exhibit nucleophilic properties and initiate complex reaction cascades with suitable electrophiles like alkyl 3-bromopropanoates.

In the case of the closely related ethyl 3-bromopropanoate, its reaction with DBU initiates a domino sequence. researchgate.net The process begins with the nucleophilic attack of DBU on the carbon bearing the bromine atom, forming a quaternary ammonium intermediate. This is followed by an elimination reaction, generating ethyl acrylate. The DBU, now acting as a base, can then catalyze the Michael addition of another DBU molecule to the newly formed ethyl acrylate. This cascade of reactions can lead to complex products that incorporate the DBU scaffold. researchgate.net Given the structural similarity, this compound is expected to undergo an analogous domino reaction with DBU.

The bifunctional nature of this compound (containing both an electrophilic center at the C-Br bond and an ester group) makes it a valuable building block for the synthesis of heterocyclic compounds. It can be used to construct rings through reactions with molecules containing two nucleophilic sites.

For example, 3-halopropanoates are used in the synthesis of N-substituted piperidinones, a core structure in many pharmacologically active molecules. researchgate.netresearchgate.net The general strategy involves the reaction of a primary amine with the alkyl 3-bromopropanoate. The reaction typically proceeds in two steps:

Aza-Michael Addition: The amine first acts as a nucleophile in a Michael-type addition to an acrylate (which can be formed in situ from the 3-bromopropanoate via elimination, as seen with DBU).

Intramolecular Cyclization: Alternatively, and more directly, the amine can first displace the bromide via nucleophilic substitution, followed by an intramolecular condensation where the second N-H bond of the amine attacks the ester carbonyl, leading to cyclization and formation of the piperidinone ring.

This reactivity allows for the construction of various substituted piperidine (B6355638) and other nitrogen-containing heterocyclic systems. nih.gov

Radical Reactivity and Polymerization Initiation

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a radical. This property makes it a suitable initiator for various controlled radical polymerization techniques.

Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers with controlled molecular weights and low polydispersity. cmu.eduwikipedia.orgsigmaaldrich.com The process relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst.

This compound serves as an excellent initiator for ATRP. acs.org The mechanism begins when the transition metal catalyst in its lower oxidation state (e.g., Cu(I)Br) abstracts the bromine atom from this compound. This process forms a carbon-centered radical and the metal complex in its higher oxidation state (e.g., Cu(II)Br₂). wikipedia.org

ATRP Initiation Step:

Initiator: this compound (R-Br)

Catalyst (Activator): Cu(I)Br/Ligand

Process: R-Br + Cu(I)Br/L → R• + Cu(II)Br₂/L

This newly formed radical then adds to a monomer molecule, initiating the polymer chain growth. The polymer chain end retains a bromine atom, allowing it to be reversibly deactivated by the Cu(II) complex, establishing an equilibrium that keeps the concentration of active radicals low and minimizes termination reactions. cmu.eduacs.org The ester functionality of the initiator is well-tolerated in radical polymerizations, making α-halo esters like this compound particularly effective.

| ATRP Component | Example | Function |

| Initiator | This compound | Source of the initial radical and determines one end-group of the polymer chains. cmu.edu |

| Catalyst | Copper(I) Bromide (CuBr) | Mediates the reversible transfer of the bromine atom, controlling the polymerization. wikipedia.org |

| Ligand | Bipyridine derivative | Solubilizes the metal salt and tunes the catalyst activity. |

| Monomer | Styrene, Acrylates, etc. | The building blocks of the polymer chain. |

Radical Addition-Coupling Polymerization (RACP) is a step-growth polymerization technique that relies on the coupling of radicals to build the polymer chain. mdpi.com Standard RACP mechanisms often employ bifunctional initiators that can generate two radicals, allowing for chain extension through coupling. mdpi.com

As a monofunctional initiator, this compound does not typically participate in RACP in the conventional sense, as the coupling of two growing chains initiated by it would result in a terminated, "dead" polymer. In conventional radical polymerization, this coupling is a termination step. wikipedia.org

However, monofunctional initiators like this compound can be used in a related process known as Atom Transfer Radical Coupling (ATRC). cmu.edu This is often performed as a post-polymerization step. First, a well-defined polymer is synthesized via ATRP using this compound as the initiator. These polymer chains all possess a terminal bromine atom. Subsequently, by altering the reaction conditions to strongly favor the radical state (e.g., by adding a zero-valent metal or a reducing agent), the dormant chains are activated, and the resulting radicals couple with each other to double the molecular weight. cmu.edu This two-step sequence (ATRP followed by ATRC) allows monofunctional initiators to be used to create coupled polymer chains.

Interdisciplinary Research: Polymer and Materials Science Applications

Role in Controlled Radical Polymerization (CRP)

In the realm of controlled radical polymerization, Propyl 3-bromopropanoate (B1231587) and similar bromopropanoate derivatives are utilized as initiators or precursors to chain transfer agents, facilitating the synthesis of polymers with well-defined molecular weights and low polydispersity.

While direct application of Propyl 3-bromopropanoate as a conventional chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is not extensively documented, its structural motif is fundamental to the design of RAFT agents. The 3-bromopropanoate group can be incorporated into more complex molecules that act as CTAs. For instance, polymers with terminal bromine groups, which can be derived from initiators like this compound, can be converted to RAFT agents for subsequent polymerization steps. This transformation allows for the synthesis of block copolymers, bridging different polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and RAFT. rsc.orgescholarship.org The ability to functionalize the chain-end of a polymer prepared by one method and then use it in another highlights the versatility that precursors like this compound offer in advanced polymer synthesis. rsc.orgrsc.org

This compound can be conceptually utilized in the "core-first" approach for synthesizing star polymers. In this method, a multifunctional initiator containing several initiating sites is used to grow polymer arms. While pentaerythritol (B129877) tetrakis(2-chloropropionate) is a documented four-arm initiator for ATRP, a similar tetrafunctional initiator based on a 3-bromopropanoate core could theoretically be synthesized to create four-arm star polymers. iarjset.com

For the specific synthesis of tetra-arm poly(N-isopropylacrylamide) (PNIPAM), RAFT polymerization using a tetra-functional star-CTA is a common method. mdpi.comrsc.org Although not directly this compound, initiators with similar terminal halide functionalities are crucial for building the core from which polymer arms are grown. The synthesis of well-defined star polymers often involves the use of multifunctional initiators in controlled radical polymerization techniques like ATRP. arizona.educmu.edu The terminal bromide of this compound makes it a suitable candidate for modification into such multifunctional initiators.

Functional Polymer and Macromolecule Design

The bromine functionality of this compound is a versatile handle for introducing a wide range of chemical modifications, enabling the design of complex and functional macromolecular architectures.

Hyperbranched polymers can be synthesized through various methods, including self-condensing vinyl polymerization (SCVP) of "inimer" molecules that contain both a monomer and an initiating group. azom.com An inimer can be conceptualized from a molecule like this compound by adding a polymerizable group. For instance, a methacrylate (B99206) group could be attached to the propyl end, and the bromopropanoate end would serve as the initiating site for ATRP. The copolymerization of such an inimer with other monomers leads to the formation of hyperbranched structures. chemrxiv.org This approach allows for the one-pot synthesis of highly branched three-dimensional macromolecules. azom.com

The synthesis of intrinsically chiral polymers can be achieved by using chiral monomers or initiators. While this compound itself is not chiral, it can be reacted with chiral alcohols to form chiral 3-bromopropanoate esters. These chiral initiators can then be used in controlled radical polymerizations to potentially induce chirality in the resulting polymer chain. The preparation of chiral polymers often involves the polymerization of monomers derived from renewable chiral sources like terpenes. mdpi.com Alternatively, helix-sense-selective polymerizations of achiral monomers can be initiated by a chiral catalyst or initiator to produce chiral helical polymers. rsc.org

Polymers synthesized using initiators or containing monomers with functional groups derived from this compound can undergo various post-polymerization modifications. The bromine end-group is particularly versatile and can be converted to other functionalities. rsc.org For example, the bromine can be substituted with an azide (B81097) group, which can then participate in "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Furthermore, polymers with pendant alkene groups can be modified via thiol-ene reactions. acs.orgnih.gov While this compound does not directly participate in thiol-ene reactions, a polymer chain initiated with it could be designed to incorporate monomers with alkene side chains. These alkene groups can then be functionalized with various thiols, allowing for the introduction of a wide range of functionalities to the polymer side chains in a highly efficient and specific manner. researchgate.netrsc.orgrsc.org This strategy is a powerful tool for creating functional materials from relatively simple polymer precursors. rsc.orgsemanticscholar.org

Supramolecular Chemistry and Coordination Compounds of this compound

The study of this compound in the realm of interdisciplinary research, particularly in polymer and materials science, extends into the intricate field of supramolecular chemistry. This section explores the formation of coordination compounds with actinide ions and the unique characteristics of their supramolecular assembly.

Formation of Coordination Compounds with Actinide Ions (e.g., Uranyl, Neptunyl, Plutonyl)

This compound, through its carboxylate functional group (upon hydrolysis) and the potential involvement of its bromo-substituent in weaker interactions, presents a compelling case for the formation of coordination compounds with actinide ions. Research into analogous systems, such as those involving monobromoacetate ions, provides a foundational understanding of these interactions.

Actinide ions like uranyl (UO₂²⁺), neptunyl (NpO₂²⁺), and plutonyl (PuO₂²⁺) typically form coordination polyhedra, such as hexagonal bipyramids, where the oxygen atoms of the actinyl group occupy the axial positions. nih.gov The equatorial plane is then occupied by ligands. In the case of ligands structurally similar to this compound, the coordination is primarily achieved through the oxygen atoms of the carboxylate group. nih.gov Studies on monobromoacetate complexes with actinides reveal that these ligands can coordinate in various modes, acting as both terminal and bridging ligands, without any covalent bonding between the bromine atom and the actinide center. nih.gov

The coordination of uranyl, neptunyl, and plutonyl ions with three monobromoacetate ligands results in complex units of [AnO₂(L)₃]⁻, where 'An' represents the actinide and 'L' is the ligand. nih.gov In these structures, all three ligands are coordinated to the actinyl ion in the equatorial plane. nih.gov It is also observed that in mixed-ligand systems, monobromoacetate can co-coordinate with other ions, such as nitrate. nih.gov

A consistent trend observed in the crystal structures of these actinide complexes is the phenomenon of actinide contraction. As the atomic number of the actinide increases, the average length of the An=O bonds in the actinyl group decreases. nih.gov This trend is evident when comparing the bond lengths in uranyl, neptunyl, and plutonyl complexes with monobromoacetate. nih.gov

| Actinide Ion | Complex | Average An=O Bond Length (Å) |

|---|---|---|

| Uranyl (UO₂²⁺) | (CH₃)₄N[UO₂(mba)₃] | 1.765(5) |

| Neptunyl (NpO₂²⁺) | (CH₃)₄N[NpO₂(mba)₂(NO₃)] | 1.744(4) |

| Plutonyl (PuO₂²⁺) | (CH₃)₄N[PuO₂(mba)₂(NO₃)] | 1.709(26) |

The coordination polyhedra of the actinide atoms in these compounds are typically hexagonal bipyramids (AnO₈), with the actinyl oxygens in the axial positions and the ligand donor atoms in the equatorial plane. nih.gov

Analysis of Supramolecular Assembly Peculiarities (e.g., "locking effect")

The concept of a "locking effect" in the context of this compound and actinide ions relates to the principles of molecular recognition and complementarity in supramolecular chemistry, often described by the "lock-and-key" mechanism. ijsr.nettaylorfrancis.com This principle suggests that the binding strength and specificity in a host-guest system are the result of complementary interactions between preorganized, rigid molecules. taylorfrancis.com

In the supramolecular assembly of actinide-propyl 3-bromopropanoate complexes, the specific geometry of the ligand, including the position of the bromo-substituent and the propyl ester group, can direct the formation of highly ordered, stable, and predictable structures. This preorganization minimizes the entropic penalty upon complexation, leading to a thermodynamically favorable assembly.

The "locking effect" can be envisioned as a consequence of this high degree of complementarity. Once the actinide ion is coordinated by the carboxylate groups of the ligands, the steric and electronic properties of the rest of the ligand structure, including the alkyl chain and the bromine atom, can restrict conformational freedom and "lock" the resulting supramolecular architecture into a specific, stable arrangement. This can be further influenced by weaker intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π interactions, which are fundamental to the formation of supramolecular structures. ijsr.netwikipedia.org

The formation of such a "locked" assembly is not solely dependent on a perfect geometric fit. The "induced-fit" mechanism, an extension of the lock-and-key principle, allows for conformational changes in the ligand upon binding to the actinide ion to achieve an optimal interaction. taylorfrancis.comnih.gov However, the rigidity of the ligand backbone can favor a lock-and-key mechanism, leading to a more defined and stable final structure. taylorfrancis.com The interplay of these factors—ligand preorganization, geometric and electronic complementarity, and intermolecular forces—contributes to the peculiarities of the supramolecular assembly, potentially resulting in a "locking effect" that enhances the stability and order of the final material.

Computational and Theoretical Chemistry Studies of Propyl 3 Bromopropanoate Systems

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of Propyl 3-bromopropanoate (B1231587). These calculations can predict a wide range of properties, from spectroscopic characteristics to the intricate details of reaction mechanisms.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. In the context of Propyl 3-bromopropanoate, DFT can be employed to elucidate the mechanisms of its chemical reactions, such as nucleophilic substitution at the carbon atom bearing the bromine.

For instance, the reaction of this compound with a nucleophile (Nu⁻) can be modeled to determine the preferred reaction pathway (e.g., Sₙ2). DFT calculations can map out the potential energy surface of the reaction, identifying the transition state and calculating the activation energy. This provides insights into the reaction kinetics and the stereochemical outcome.

Hypothetical Reaction Studied: Sₙ2 reaction with a generic nucleophile: Br-CH₂-CH₂-COO-CH₂-CH₂-CH₃ + Nu⁻ → Nu-CH₂-CH₂-COO-CH₂-CH₂-CH₃ + Br⁻

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State | +15.8 |

| Products (Product + Br⁻) | -10.2 |

The data in Table 1, though hypothetical, illustrates how DFT can provide quantitative information about the energy changes during a reaction, indicating that the reaction is exothermic and proceeds via a defined energy barrier.

Non-covalent interactions play a crucial role in determining the three-dimensional structure and reactivity of molecules. In this compound, intramolecular interactions such as halogen-oxo interactions (between the bromine atom and the carbonyl oxygen) can influence its conformational preferences.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize chemical bonding and non-covalent interactions. researchgate.net QTAIM analysis can identify bond critical points (BCPs) associated with these interactions and quantify their strength based on the properties of the electron density at these points.

| Parameter | Value (a.u.) | Interpretation |

|---|---|---|

| Electron Density (ρ) | 0.009 | Indicates a weak, closed-shell interaction. |

| Laplacian of Electron Density (∇²ρ) | +0.035 | Positive value is characteristic of non-covalent interactions. |

| Total Energy Density (H) | +0.001 | Slightly positive value suggests a predominantly electrostatic interaction. |

The hypothetical QTAIM parameters in Table 2 suggest the presence of a weak, stabilizing halogen-oxo interaction that could influence the conformational landscape of the molecule.

The electronic structure of this compound dictates its reactivity. Reactivity descriptors, derived from conceptual DFT, provide a framework for understanding and predicting how the molecule will interact with other chemical species. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and Fukui functions.

HOMO and LUMO: The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The spatial distribution of these orbitals can indicate the likely sites of electrophilic and nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability.

Fukui Functions: These functions identify the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack.

| Descriptor | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

These hypothetical values suggest that this compound has a relatively high kinetic stability due to the large HOMO-LUMO gap. The LUMO is expected to be localized on the C-Br antibonding orbital, indicating that this is the primary site for nucleophilic attack.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the conformational space and reaction pathways of this compound over time.

This compound possesses several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating key dihedral angles and calculating the corresponding energy to generate a potential energy surface (PES).

For this compound, important dihedral angles would include those around the C-C and C-O single bonds of the propyl group and the propanoate backbone. The results of such an analysis can reveal the preferred shapes of the molecule in different environments.

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | (τ₁, τ₂, τ₃) = (180, 180, 60) | 0.0 |

| Local Minimum 1 | (τ₁, τ₂, τ₃) = (60, 180, 180) | 1.2 |

| Local Minimum 2 | (τ₁, τ₂, τ₃) = (180, 60, 180) | 2.5 |

The hypothetical data in Table 4 indicates that while one conformation is the most stable, other low-energy conformers exist and may be populated at room temperature.

Elucidating a reaction pathway involves identifying the minimum energy path that connects reactants to products on the potential energy surface. A crucial point along this path is the transition state, which represents the highest energy barrier that must be overcome for the reaction to occur.

Various computational algorithms, such as nudged elastic band (NEB) or eigenvector-following methods, can be used to locate transition states. scm.comq-chem.comrowansci.com Once the transition state is found, its structure provides valuable information about the geometry of the reacting species at the point of maximum energy. A frequency calculation is then typically performed to confirm that the located structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rowansci.com

For a hypothetical reaction of this compound, such as an elimination reaction to form propyl acrylate (B77674), these methods would be used to find the transition state and calculate the activation barrier, providing a complete picture of the reaction mechanism at a molecular level.

Computational Approaches to Catalyst Design and Reaction Optimization

Computational chemistry serves as a powerful tool for designing and optimizing catalysts and reaction conditions, offering insights that are often inaccessible through experimental methods alone. pnnl.gov For reactions involving this compound, such as its synthesis via esterification of 3-bromopropanoic acid or its subsequent functionalization, computational approaches can provide a quantitative understanding of the underlying reaction mechanisms. pnnl.govmdpi.com

Density Functional Theory (DFT) is a prominent method used to investigate catalytic processes. mdpi.comnih.gov DFT calculations can be employed to model the acid-catalyzed esterification of 3-bromopropanoic acid with propanol (B110389), elucidating the energy profile of the reaction pathway. pku.edu.cnnih.gov By calculating the energies of reactants, transition states, and products, researchers can identify the rate-determining step and understand the role of the catalyst in lowering the activation energy. nih.gov For instance, a computational study on acid-catalyzed esterification reactions revealed that the key-rate determining step involves the protonation of the acid and the nucleophilic addition of the alcohol. nih.gov

Furthermore, computational models can be used to design heterogeneous catalysts for the synthesis of esters, which can offer advantages in terms of separation and reusability. mdpi.com The design of such catalysts involves understanding the interactions between the reactants and the catalyst surface, a task for which computational methods are well-suited. pnnl.gov By modeling these interactions, it is possible to predict how modifications to the catalyst's structure and composition will affect its activity and selectivity, thereby guiding the development of more efficient and sustainable synthetic routes to this compound and related compounds. mdpi.comrsc.org

The optimization of reaction conditions can also be aided by computational studies. For example, response surface methodology can be used in conjunction with experimental data to model and optimize reaction parameters such as temperature, catalyst loading, and reactant ratios for esterification reactions. nih.gov

Applications in Chemoinformatics and Structure-Activity Relationship Studies

A study on the interaction of 3-BP and its derivatives with key metabolic enzymes provides a clear example of this application. plos.org In this research, in silico investigations were conducted to understand the molecular nature of the docking of 3-BP with enzymes in the glycolysis and TCA cycle pathways. plos.org The study utilized docking servers to predict binding affinities and identify key interacting amino acid residues. plos.org

The results of such a study can be summarized in a data table, as shown below, which details the predicted binding energies and interacting residues for the ligand-enzyme complexes.

| Enzyme | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|

| Hexokinase 2 (HK 2) | -4.927 | ARG66, ASN86, GLU88 |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | -4.512 | ARG195, SER148, THR150 |

| Lactate dehydrogenase (LDH) | -4.321 | ARG109, HIS195, THR246 |

| Succinate dehydrogenase (SDH) | -4.889 | ARG47, SER48, TYR52 |

A similar approach could be applied to this compound to explore its potential biological activities. By identifying potential enzyme targets, molecular docking simulations could predict the binding affinity and interaction patterns of this compound, providing insights into its possible mechanisms of action and guiding further experimental studies.

Predictive modeling, encompassing techniques such as Quantitative Structure-Activity Relationship (QSAR) and machine learning, is increasingly used to forecast the outcomes of chemical reactions, including yield and stereoselectivity. rsc.orgarxiv.org These models establish a mathematical relationship between the chemical structure and a particular property or activity. wikipedia.org

For a compound like this compound, QSAR models could be developed to predict its reactivity in various chemical transformations. For instance, QSAR models have been successfully used to predict the endocrine-disrupting activity of brominated flame retardants, demonstrating the utility of this approach for compounds containing bromine. nih.govnih.gov A QSAR model for this compound could take the form of an equation that relates molecular descriptors (e.g., electronic properties, steric parameters) to a specific reaction outcome.

Machine learning models offer a more complex and often more accurate approach to predicting reaction outcomes. arxiv.org These models can be trained on large datasets of reactions to learn the intricate relationships between reactants, reagents, catalysts, and the resulting products and their stereochemistry. rsc.orgarxiv.org For the synthesis of chiral molecules, predictive tools are evolving from qualitative intuition to sophisticated models based on quantum chemistry and machine learning. rsc.org

A hypothetical scenario for predicting the yield of a reaction involving this compound using a predictive model is illustrated in the table below. In this example, various parameters of a hypothetical reaction are used as inputs for a machine learning model to predict the product yield.

| Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) |

|---|---|---|---|

| Catalyst A | Toluene | 80 | 75 |

| Catalyst A | Acetonitrile | 60 | 62 |

| Catalyst B | Toluene | 80 | 88 |

| Catalyst B | Acetonitrile | 60 | 71 |

By leveraging such predictive models, chemists can more efficiently explore the vast chemical space to identify optimal conditions for the synthesis and functionalization of this compound, potentially accelerating the discovery of new materials and biologically active molecules. rsc.org

Analytical Methodologies in Characterization and Purity Assessment

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of propyl 3-bromopropanoate (B1231587) is expected to show characteristic absorption bands for the ester functional group and the carbon-bromine bond. The most prominent peak will be the C=O stretching vibration of the ester, which typically appears in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will also be present, usually as two bands in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the alkyl groups will be observed around 2850-3000 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹. Techniques like Attenuated Total Reflectance (ATR)-IR are commonly used for liquid samples, providing a quick and efficient way to obtain the IR spectrum.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. mt.comlibretexts.orgyoutube.com It is particularly useful for detecting vibrations of non-polar bonds. For propyl 3-bromopropanoate, Raman spectroscopy would be effective in identifying the C-C backbone vibrations and the C-Br stretch. The C=O stretch of the ester is also Raman active. The study of liquid normal alkyl bromides by Raman spectroscopy has shown that it can be used to examine conformational isomers (trans and gauche forms). cdnsciencepub.com

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique | Inferred from Analogous Compounds |

|---|---|---|---|

| C-H stretch (alkyl) | 2850-3000 | IR, Raman | General for alkanes |

| C=O stretch (ester) | 1735-1750 | IR (strong), Raman | Ethyl 3-bromopropanoate |

| C-O stretch (ester) | 1000-1300 | IR (strong) | Ethyl 3-bromopropanoate |

This data is predicted based on spectral information from analogous compounds and may not represent the exact experimental values for this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and the McLafferty rearrangement if a gamma-hydrogen is present. For this compound, key fragmentation ions would likely result from the cleavage of the C-O bond of the ester, the loss of the propyl group, and the cleavage of the C-Br bond.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway | Inferred from Analogous Compounds |

|---|---|---|---|

| 194/196 | [CH₃CH₂CH₂O₂CCH₂CH₂Br]⁺ | Molecular ion ([M]⁺, [M+2]⁺) | Based on molecular formula |

| 151/153 | [O₂CCH₂CH₂Br]⁺ | Loss of propyl radical (•CH₂CH₂CH₃) | General ester fragmentation |

| 135/137 | [BrCH₂CH₂CO]⁺ | Loss of propoxy radical (•OCH₂CH₂CH₃) | General ester fragmentation |

This data is predicted based on the molecular structure and common fragmentation patterns of similar compounds.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a foundational technique for the structural analysis of volatile organic compounds. In this method, molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M+) and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint.

While specific EI-MS fragmentation data for this compound is not widely published, the fragmentation pattern can be reliably inferred from its structure and by analogy to the closely related compound, Ethyl 3-bromopropanoate. The molecular ion peak for this compound (C₆H₁₁BrO₂) would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve:

Loss of the propoxy group (-OCH₂CH₂CH₃): This would lead to the formation of a bromopropionyl cation.

Loss of a bromine radical (•Br): A common fragmentation for bromo-alkanes.

McLafferty rearrangement: If applicable, this could lead to the elimination of a neutral propene molecule.

Cleavage of the propyl group: Generating fragments corresponding to the loss of methyl or ethyl radicals.

Data from the EI-MS analysis of the analogous Ethyl 3-bromopropanoate shows characteristic peaks that support these predicted pathways.

Table 1: Prominent EI-MS Fragments for Ethyl 3-bromopropanoate (Analog)

| m/z (mass-to-charge ratio) | Relative Intensity | Putative Fragment Identity |

|---|---|---|

| 27 | 999 | [C₂H₃]⁺ |

| 29 | 708 | [C₂H₅]⁺ |

| 28 | 494 | [C₂H₄]⁺ |

| 26 | 398 | [C₂H₂]⁺ |

This data is for Ethyl 3-bromopropanoate and is presented as an illustrative example of the fragmentation patterns for this class of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity of volatile and semi-volatile compounds like this compound. acs.orgnih.gov This hyphenated technique first separates the components of a mixture in the gas chromatograph based on their boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, where it is ionized and detected, providing a mass spectrum for positive identification. nih.gov

For the analysis of this compound, a typical GC-MS protocol would involve:

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

Injection: A small volume (e.g., 1 µL) of the solution is injected into the GC, where it is vaporized.

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (such as a Rxi-624sil MS column). A temperature gradient program is used to ensure the separation of compounds with different boiling points. nih.gov

Detection: As compounds elute from the column, they are introduced into the MS, typically using an electron ionization source. nih.gov

The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural confirmation. The purity of the this compound sample is determined by integrating the area of its corresponding peak in the total ion chromatogram and comparing it to the areas of any other peaks, which would represent impurities. acs.org

Table 2: Illustrative GC-MS Parameters for Analysis of Related Compounds

| Parameter | Value/Condition |

|---|---|

| GC Column | Rxi-624sil MS (60m x 0.32mm x 1.8 µm) |

| Carrier Gas | Helium (>99.999% purity) |

| Flow Rate | 1–2 ml/min |

| Injector Temperature | 250–280 °C |

| Oven Program | Initial temp 40-60°C, hold 1-3 min, ramp 15-25°C/min to 180-250°C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

These parameters are based on methods used for similar analytes and serve as a representative example. nih.gov

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry, primarily for analyzing non-volatile, thermally unstable, and high molecular weight compounds, such as peptides and proteins. researchgate.netgwu.edu In FAB, the sample (analyte) is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or thioglycerol. researchgate.netwikipedia.org This mixture is then bombarded under vacuum by a high-energy beam of neutral atoms, typically Xenon or Argon. researchgate.net The impact causes analyte molecules to be sputtered from the liquid surface and ionized, most commonly through protonation to form [M+H]⁺ ions. gwu.eduwikipedia.org

Because FAB is a "soft" ionization method, it imparts relatively little excess energy to the molecule, resulting in minimal fragmentation and a strong signal for the intact molecular ion. wikipedia.org This makes it exceptionally useful for determining the molecular weight of large or fragile molecules that would decompose under the high-energy conditions of EI-MS. gwu.edunih.gov

For a relatively small, volatile, and thermally stable compound like this compound, FAB-MS would not be the standard analytical choice. Techniques like GC-MS with electron ionization are far more suitable and provide more detailed structural (fragmentation) information. However, FAB-MS could theoretically be used to analyze non-volatile derivatives of this compound or its reaction products with larger biomolecules.

Laser Micro-probe Mass Spectrometry (LMMS) for Thermolabile Compounds

Laser Micro-probe Mass Spectrometry (LMMS), also known as Laser Microprobe Mass Analysis (LAMMA), is a micro-analytical technique that uses a finely focused, high-power pulsed laser to ionize a very small volume of a sample (approximately 1 cubic micrometer). nih.govuni-giessen.de The ions generated by this laser ablation process are then analyzed, typically using a time-of-flight (TOF) mass spectrometer. gwu.edunih.gov

LMMS is particularly valuable for the in-situ analysis of both organic and inorganic substances within a complex matrix, offering high spatial resolution (on the order of 1 micrometer). researchgate.netgwu.edu The technique is noted for its ability to perform "soft" desorption of intact thermolabile molecules, while also producing extensive fragmentation that can yield significant structural information. This dual characteristic makes it a powerful tool for characterizing complex organic molecules that are difficult to analyze by other means. nih.gov

While this compound itself is not considered particularly thermolabile, LMMS could be a relevant technique for studying its presence and distribution on surfaces or within solid samples. For instance, it could be used to analyze reaction sites if the compound were used to modify a solid substrate or a biological tissue sample. The sample preparation for LMMS requires the material to be small and thin to avoid peak deformation in the mass spectrum. uni-giessen.de

Applications in Proteomics and Interactome Analysis (e.g., Crosslinking Reagents)

In the fields of proteomics and interactome analysis, cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for identifying protein-protein interactions (PPIs) and elucidating the architecture of protein complexes. This method utilizes chemical cross-linking reagents to create covalent bonds between interacting proteins. Subsequent enzymatic digestion and mass spectrometric analysis of the resulting cross-linked peptides reveal the identities of the interacting proteins and provide spatial constraints on their structure.

This compound possesses chemical features that give it potential utility as a labeling or cross-linking reagent in such studies. The key functional group is the bromo-alkane moiety, which can act as an alkylating agent, reacting with nucleophilic amino acid residues on a protein's surface. Cysteine residues, with their highly nucleophilic thiol groups, are a primary target for alkylation by halo-alkane or haloacetamide-based reagents.

While not a conventional cross-linker itself (as it only has one reactive site), this compound could function as a labeling reagent to map accessible cysteine residues. Furthermore, its structure could serve as a basis for designing novel heterobifunctional or MS-cleavable cross-linkers. For example, recent developments in XL-MS have explored haloacetamide-based, MS-cleavable cross-linkers (like DBrASO) for probing cysteine-cysteine interactions, demonstrating the utility of this reactive chemistry for mapping PPIs. The reactivity of the bromo- group in this compound makes it a candidate for similar applications in the chemical biology toolkit for studying protein structure and interactions.

Sustainable Chemistry and Green Synthesis Initiatives Involving 3 Bromopropanoate Esters

Principles of Green Chemistry in Synthesis Optimization

The optimization of synthetic routes for 3-bromopropanoate (B1231587) esters is guided by several core principles of green chemistry, aiming to improve efficiency and reduce the environmental footprint of the production process.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgjocpr.com The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the product, with no atoms wasted as byproducts. wikipedia.org High-yielding reactions can still have poor atom economy if they generate significant amounts of waste. wikipedia.org Therefore, a primary goal in the green synthesis of Propyl 3-bromopropanoate is to design reaction pathways that maximize atom economy and prevent waste generation at the source. mit.eduepa.gov

Traditional methods for preparing 3-bromopropanoate esters often exhibit lower atom economy. These methods include:

Esterification of 3-bromopropionic acid: This reaction with an alcohol (like n-propanol) typically requires a catalyst and produces water as a byproduct. The 3-bromopropionic acid itself is often synthesized from acrylic acid and hydrobromic acid, a process which can generate significant waste. google.com

Addition of hydrogen bromide (HBr) to acrylates: This method involves the use of HBr gas, which is corrosive and hazardous. google.com

A more advanced, greener approach involves a one-pot synthesis where hydrogen bromide is generated in situ from acetyl bromide and an alcohol. This method then reacts the HBr with an acrylate (B77674) compound. google.com This strategy significantly improves waste prevention by allowing for the recycling of byproducts. For instance, in the synthesis of this compound, the n-propanol solvent can be recovered, and the primary byproduct, n-propyl acetate (B1210297), can also be separated and recycled due to a significant difference in boiling points. google.com This "one-pot" approach reduces the number of process steps and minimizes the generation of the "three wastes" (waste gas, wastewater, and industrial solid waste). google.com

| Strategy | Description | Advantages in this compound Synthesis | Reference |

|---|---|---|---|

| Traditional Esterification | 3-bromopropionic acid reacts with n-propanol, producing water as a byproduct. | Well-established method. | google.com |

| One-Pot Synthesis with In Situ Reagent Generation | Acetyl bromide reacts with n-propanol to generate HBr in situ, which then reacts with propyl acrylate. | Fewer steps, reduced waste, and allows for the rectification and recycling of the alcohol solvent and acetate byproducts. | google.com |

A core tenet of green chemistry is to design synthetic methods that use and generate substances with little to no toxicity to human health and the environment. skpharmteco.comwordpress.com This principle directly addresses the inherent hazards associated with chemical manufacturing.

In the context of 3-bromopropanoate ester synthesis, traditional methods often rely on hazardous reagents. The use of hydrogen bromide gas, for example, presents significant risks due to its high corrosivity (B1173158) and toxicity, making it difficult to transport and store safely. google.com The preparation of 3-bromopropionic acid, a common precursor, can also produce a large amount of waste liquid or salt. google.com

A greener alternative is the in situ generation of hydrogen bromide from the reaction of acetyl bromide with an alcohol solvent like n-propanol. google.com This approach avoids the direct handling of HBr gas, thereby designing a less hazardous chemical process. While acetyl bromide requires careful handling, it is a liquid that is generally easier and safer to manage than a corrosive gas. This method represents a shift towards inherently safer chemistry by choosing reagents that minimize risk throughout the production lifecycle. wordpress.com

| Reagent | Traditional Method | Greener Alternative | Associated Hazards | Reference |

|---|---|---|---|---|

| Hydrogen Bromide (HBr) | Yes (as gas) | No (generated in situ) | Highly corrosive, toxic, difficult to transport and store. | google.com |

| Acetyl Bromide | No | Yes (as precursor) | Liquid, easier to handle than HBr gas, but still requires safety protocols. | google.com |

The use of catalysts is preferred over stoichiometric reagents because they are effective in small amounts and can facilitate a reaction multiple times, minimizing waste. mit.edu The development of recyclable catalytic systems is a key area of research in green chemistry. An ideal catalyst should be easily separable from the reaction mixture and retain its activity over multiple cycles. mdpi.com

For the synthesis of esters like this compound, research into recyclable catalysts focuses on several areas:

Heterogeneous Catalysts: Solid-phase catalysts can be easily removed from a liquid reaction mixture by simple filtration.

Nanoparticle Catalysts: Nanostructured catalysts can offer high activity and selectivity. When stabilized on a support, they combine the benefits of homogeneous catalysis (high activity) and heterogeneous catalysis (easy separation and recycling). mdpi.com

Immobilized Catalysts: Attaching a catalyst to a solid support, such as a polymer resin, can facilitate its recovery and reuse. For example, palladium nanoparticles immobilized on polymers have been shown to be stable and reusable in both aqueous and organic solutions for various reactions. mdpi.com

While specific examples of recyclable catalysts for the industrial production of this compound are not widely documented, the principles are directly applicable. Future green synthesis initiatives would likely focus on replacing traditional homogeneous catalysts, which can be difficult to separate from the product, with innovative, recyclable systems to further reduce waste and improve process efficiency.

Environmentally Benign Solvent Systems and Process Intensification

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer solvents or the elimination of solvents altogether. mit.edu

The search for environmentally benign solvents has led to the exploration of alternatives such as water, supercritical fluids (like CO2), ionic liquids, and bio-based solvents. nih.govorientjchem.org For some reactions, performing them under solventless conditions ("neat") is the greenest option, as it completely eliminates solvent-related waste. nih.govactascientific.com

In the synthesis of 3-bromopropanoate esters, one innovative approach uses the alcohol reactant itself as the solvent. google.com For the production of this compound, n-propanol can serve as both a key reagent (for the in situ generation of HBr) and the reaction medium. This dual role simplifies the process and reduces the need for additional, potentially hazardous organic solvents. Furthermore, the excess n-propanol can be recovered by distillation and reused, aligning with the principles of a circular economy. google.com

Process intensification aims to develop smaller, safer, and more efficient manufacturing processes. A key strategy in this area is the in situ generation of reactive and hazardous reagents. This approach, where a chemical is produced and consumed in the same reactor, eliminates the need for its transportation and storage, thereby minimizing risks of accidents and exposure. google.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Propyl 3-bromopropanoate to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., molar ratios, temperature, catalysts). For brominated esters like this compound, nucleophilic substitution reactions (e.g., esterification of 3-bromopropanoic acid with propanol) can be monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Purification via fractional distillation or recrystallization should be validated using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm structural integrity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the ester’s structure, with characteristic shifts for the brominated carbon (δ ~30-40 ppm for C) and propyl group protons (δ ~0.9-1.7 ppm for H).

- IR Spectroscopy : Peaks at ~1730 cm (ester C=O stretch) and ~550-650 cm (C-Br stretch) are critical.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion ([M]) and fragmentation patterns, ensuring purity and molecular formula verification .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to the reactivity of brominated compounds, researchers must use fume hoods, wear nitrile gloves, and employ chemical-resistant aprons. Toxicity data gaps (e.g., lack of human exposure studies) necessitate adherence to Acute Exposure Guideline Levels (AEGLs) frameworks, as outlined for structurally similar propyl chloroformates .

Advanced Research Questions

Q. How should researchers address contradictions in reported toxicity data for this compound across studies?

- Methodological Answer : Contradictions may arise from differences in experimental models (e.g., in vitro vs. in vivo) or exposure durations. A tiered approach is recommended:

Meta-Analysis : Systematically compare existing data using PRISMA guidelines to identify confounding variables (e.g., solvent choice, dosage units).